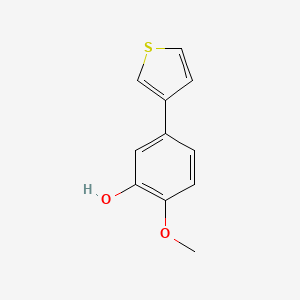![molecular formula C18H19NO4S B6379245 2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% CAS No. 1261907-69-0](/img/structure/B6379245.png)
2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%
Overview
Description
2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% (2F-6PPSP) is a compound of great interest in the scientific community due to its potential applications in various fields. This compound belongs to the class of organosulfur compounds, which are known for their unique properties such as high reactivity and stability. Additionally, 2F-6PPSP has been found to have a number of biological activities, such as anti-inflammatory, anti-bacterial, and anti-tumor effects.
Scientific Research Applications
2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has been found to have a number of potential applications in scientific research. For example, it has been used as a model compound for studying the mechanism of action of organosulfur compounds. Additionally, 2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has been studied for its potential anti-inflammatory, anti-bacterial, and anti-tumor effects. Furthermore, this compound has been studied for its potential applications in drug delivery systems, as it has been found to be able to penetrate cell membranes and deliver drugs to their target sites.
Mechanism of Action
The exact mechanism of action of 2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is not yet fully understood. However, it is believed that this compound is able to interact with cellular proteins, leading to a number of biological effects. Specifically, it is believed that 2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% can bind to and activate a number of cellular receptors, including those involved in the inflammatory response, cell proliferation, and apoptosis. Additionally, it is believed that this compound can interact with enzymes, leading to the inhibition of their activity.
Biochemical and Physiological Effects
2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has been found to have a number of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory, anti-bacterial, and anti-tumor effects. Additionally, this compound has been found to have an inhibitory effect on the growth of certain cancer cells. Furthermore, it has been found to have a protective effect against oxidative stress, as well as a protective effect against certain types of neurotoxicity.
Advantages and Limitations for Lab Experiments
2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% is a versatile compound that can be used in a variety of laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize, making it ideal for use in laboratory experiments. Additionally, this compound is stable and has a relatively low toxicity, making it safe to use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not water-soluble, making it difficult to use in certain types of experiments. Additionally, this compound is relatively expensive, making it difficult to use in large-scale experiments.
Future Directions
Despite the fact that 2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% has been studied extensively, there is still much to be learned about this compound. One potential future direction is to further study the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the potential applications of this compound in drug delivery systems. Furthermore, further research could be done to explore the potential of this compound as an anti-inflammatory, anti-bacterial, and anti-tumor agent. Finally, further research could be done to explore the potential of this compound as a therapeutic agent for a variety of diseases and disorders.
Synthesis Methods
2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% can be synthesized through a number of different methods. One of the most common methods involves the reaction of piperidine-1-sulfonyl chloride with 2-formylphenol in the presence of a base such as sodium hydroxide. This reaction results in the formation of a piperidine-1-sulfonyloxy-2-formylphenol intermediate, which can then be further reacted with a base such as sodium hydroxide to form 2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%. Other methods of synthesis include the reaction of piperidine-1-sulfonyl chloride with 4-hydroxybenzaldehyde in the presence of a base, as well as the reaction of piperidine-1-sulfonyl chloride with 2-formylphenol in the presence of an acid catalyst.
properties
IUPAC Name |
2-hydroxy-3-(4-piperidin-1-ylsulfonylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-13-15-5-4-6-17(18(15)21)14-7-9-16(10-8-14)24(22,23)19-11-2-1-3-12-19/h4-10,13,21H,1-3,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTNGHYSIAUXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC(=C3O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685394 | |
| Record name | 2-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol | |
CAS RN |
1261907-69-0 | |
| Record name | 2-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379166.png)
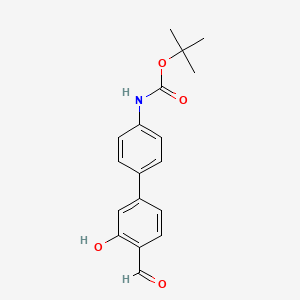
![2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379186.png)

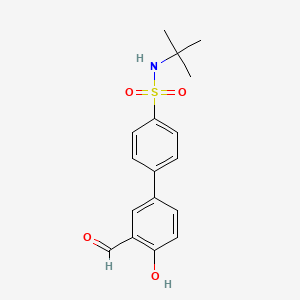
![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)
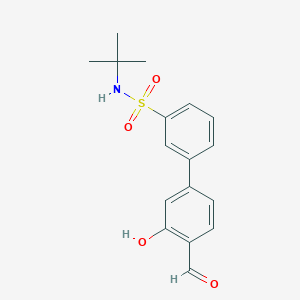
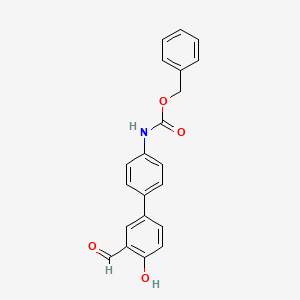
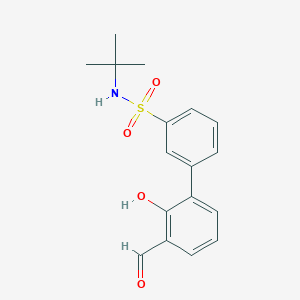
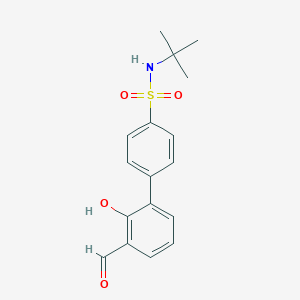

![2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379265.png)

